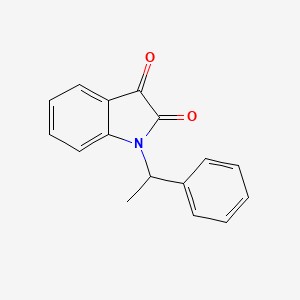
3-(1H-imidazol-1-yl)-2-methyl-2H-chromene-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-imidazol-1-yl)-2-methyl-2H-chromene-6-carboxamide is a compound that features both an imidazole ring and a chromene structure The imidazole ring is a five-membered heterocyclic ring containing two nitrogen atoms, while the chromene structure is a benzopyran derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-imidazol-1-yl)-2-methyl-2H-chromene-6-carboxamide typically involves the condensation of an imidazole derivative with a chromene precursor. One common method involves the reaction of 3-(1H-imidazol-1-yl)propan-1-amine with 2-methyl-2H-chromene-6-carboxylic acid under dehydrating conditions to form the desired carboxamide. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required specifications for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1H-imidazol-1-yl)-2-methyl-2H-chromene-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Imidazole N-oxides
Reduction: Corresponding amines
Substitution: Alkylated or acylated imidazole derivatives
Applications De Recherche Scientifique
3-(1H-imidazol-1-yl)-2-methyl-2H-chromene-6-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of the imidazole and chromene moieties.
Materials Science: It is explored for use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mécanisme D'action
The mechanism of action of 3-(1H-imidazol-1-yl)-2-methyl-2H-chromene-6-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. The chromene structure can intercalate with DNA, disrupting replication and transcription processes. These interactions lead to the compound’s antimicrobial and anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1H-imidazol-1-yl)propan-1-amine
- 2-methyl-2H-chromene-6-carboxylic acid
- 1H-imidazole-4-carboxamide
Uniqueness
3-(1H-imidazol-1-yl)-2-methyl-2H-chromene-6-carboxamide is unique due to the combination of the imidazole and chromene structures, which confer distinct biological and electronic properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds that may only contain one of these moieties .
Propriétés
Numéro CAS |
89781-94-2 |
|---|---|
Formule moléculaire |
C14H13N3O2 |
Poids moléculaire |
255.27 g/mol |
Nom IUPAC |
3-imidazol-1-yl-2-methyl-2H-chromene-6-carboxamide |
InChI |
InChI=1S/C14H13N3O2/c1-9-12(17-5-4-16-8-17)7-11-6-10(14(15)18)2-3-13(11)19-9/h2-9H,1H3,(H2,15,18) |
Clé InChI |
JMBWFSMHAIMZRJ-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=CC2=C(O1)C=CC(=C2)C(=O)N)N3C=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Phenylbenzo[h]quinoline](/img/structure/B11862015.png)

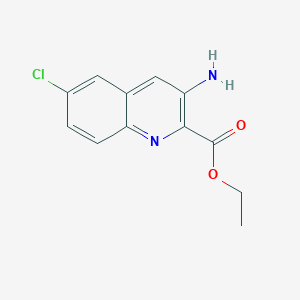

![4-Methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide](/img/structure/B11862058.png)
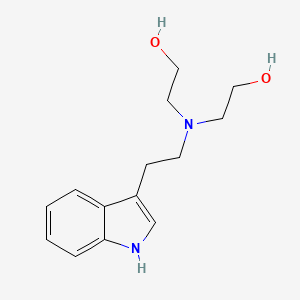
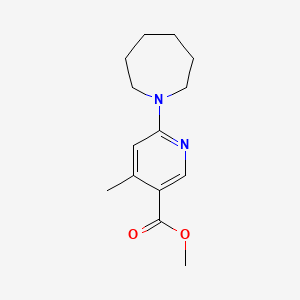
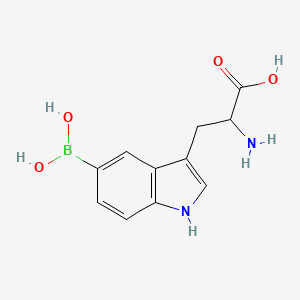

![Ethyl 2-amino-5-chlorothieno[3,2-b]pyridine-3-carboxylate](/img/structure/B11862087.png)


